Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane
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Overview
Description
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Preparation Methods
The synthesis of Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-yl)ethyl bromide with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction conditions include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The selenium atoms can be substituted with other nucleophiles, leading to the formation of new organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s molecular targets include enzymes and proteins involved in redox regulation.
Comparison with Similar Compounds
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane can be compared with other organoselenium compounds such as diphenyl diselenide and selenocysteine. While all these compounds contain selenium, Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Bis(2-phenylethyl)diselane
Properties
CAS No. |
919488-48-5 |
---|---|
Molecular Formula |
C30H30Se2 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-methyl-4-[4-[2-[2-[4-(4-methylphenyl)phenyl]ethyldiselanyl]ethyl]phenyl]benzene |
InChI |
InChI=1S/C30H30Se2/c1-23-3-11-27(12-4-23)29-15-7-25(8-16-29)19-21-31-32-22-20-26-9-17-30(18-10-26)28-13-5-24(2)6-14-28/h3-18H,19-22H2,1-2H3 |
InChI Key |
LRAZGKVCQBZFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se][Se]CCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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